molecular formula C9H4Cl2F3N3 B1608254 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 650592-08-8

2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No. B1608254
M. Wt: 282.05 g/mol
InChI Key: WQGJPMYNOAHQPU-UHFFFAOYSA-N
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Description

2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a chemical compound . It has a molecular formula of C9H4Cl2F3N3 and an average mass of 282.049 Da .


Molecular Structure Analysis

The molecular structure of 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine consists of a pyridine ring substituted with a trifluoromethyl group at the 5-position and a 4,5-dichloro-1H-imidazole group at the 2-position .

Scientific Research Applications

Synthesis and Chemical Properties

  • Nucleoside Derivatives and ADA Inhibitory Activity : The synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines has been explored, utilizing compounds with similar structural motifs for ADA inhibitory activity. This demonstrates the compound's role in the development of nucleoside analogs for therapeutic purposes (Cristalli et al., 1994).

  • Organometallic Complexes : The chemical has also been used in the synthesis of new multidentate N-heterocyclic biscarbene and its silver(I) complex derivative, showcasing its versatility in forming stable complex structures for various chemical applications (Caballero et al., 2001).

Fluorination and Heterocyclic Compound Synthesis

  • Microwave-assisted Fluorination : There has been research into the microwave-assisted fluorination of acylpyrroles, indicating the potential for using similar compounds in fluorination reactions to synthesize novel fluorinated heterocyclic compounds, such as fluorohymenidin (Troegel & Lindel, 2012).

  • Annulation Reactions for Medicinal Chemistry : The compound's related structures have been used in annulation reactions with 2H-azirines and 2-chloropyridines to produce imidazo[1,2-a]pyridines, a heterocyclic moiety common in medicinal chemistry leads and drugs, showcasing its significance in drug discovery and development processes (Vuillermet et al., 2020).

Heterocyclic Compounds as Therapeutic Agents

  • Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry : This scaffold, closely related to the chemical , is highlighted for its broad range of applications in medicinal chemistry, such as in anticancer, antimicrobial, and antiviral activities. The review emphasizes the importance of structural modifications of this scaffold to discover and develop novel therapeutic agents (Deep et al., 2016).

properties

IUPAC Name

2-(4,5-dichloroimidazol-1-yl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2F3N3/c10-7-8(11)17(4-16-7)6-2-1-5(3-15-6)9(12,13)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGJPMYNOAHQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)N2C=NC(=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381676
Record name 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

CAS RN

650592-08-8
Record name 2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,5-dichloro-1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine

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